Propanal, 3,3,3-trifluoro-2-methyl-, (2S)-
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Overview
Description
Propanal, 3,3,3-trifluoro-2-methyl-, (2S)- is an organic compound with the molecular formula C4H5F3O It is a trifluoromethylated aldehyde, which means it contains a trifluoromethyl group (-CF3) attached to the carbonyl carbon of an aldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanal, 3,3,3-trifluoro-2-methyl-, (2S)- can be achieved through several methods. One common approach involves the reaction of 3,3,3-trifluoro-2-methylpropanal with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of Propanal, 3,3,3-trifluoro-2-methyl-, (2S)- may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Propanal, 3,3,3-trifluoro-2-methyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: 3,3,3-Trifluoro-2-methylpropanoic acid.
Reduction: 3,3,3-Trifluoro-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanal, 3,3,3-trifluoro-2-methyl-, (2S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique trifluoromethyl group.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanal, 3,3,3-trifluoro-2-methyl-, (2S)- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Propanal, 3,3,3-trifluoro-2,2-dimethyl-: Similar structure but with an additional methyl group.
Propanal, 2,2-dichloro-3,3,3-trifluoro-: Contains dichloro groups instead of a single trifluoromethyl group.
Uniqueness
Propanal, 3,3,3-trifluoro-2-methyl-, (2S)- is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. These properties make it valuable for specialized applications in research and industry .
Properties
CAS No. |
189638-88-8 |
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Molecular Formula |
C4H5F3O |
Molecular Weight |
126.08 g/mol |
IUPAC Name |
(2S)-3,3,3-trifluoro-2-methylpropanal |
InChI |
InChI=1S/C4H5F3O/c1-3(2-8)4(5,6)7/h2-3H,1H3/t3-/m0/s1 |
InChI Key |
QLHMHPBDSYKXRI-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](C=O)C(F)(F)F |
Canonical SMILES |
CC(C=O)C(F)(F)F |
Origin of Product |
United States |
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